molecular formula C29H13Cl2N5Na4O14S4 B14468441 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt CAS No. 72639-31-7

1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt

Cat. No.: B14468441
CAS No.: 72639-31-7
M. Wt: 946.6 g/mol
InChI Key: WNXAOKZZJLIMCW-UHFFFAOYSA-J
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Description

1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene core, multiple sulfonic acid groups, and an azo linkage. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,3-dichloro-6-quinoxalinylamine.

    Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3,6-disulfo-2-naphthalenylamine.

    Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

  • Maintaining low temperatures during diazotization to prevent decomposition.
  • Using excess reagents to drive the reactions to completion.
  • Employing purification techniques such as crystallization and filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.

    Pathways Involved: The compound can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, disodium salt
  • **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, monosodium salt

Uniqueness

1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its multiple sulfonic acid groups and the presence of an azo linkage, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and stability.

Properties

CAS No.

72639-31-7

Molecular Formula

C29H13Cl2N5Na4O14S4

Molecular Weight

946.6 g/mol

IUPAC Name

tetrasodium;5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C29H17Cl2N5O14S4.4Na/c30-27-28(31)33-19-9-12(4-6-17(19)32-27)29(38)34-20-11-14(51(39,40)41)8-13-10-22(53(45,46)47)24(25(37)23(13)20)36-35-18-7-5-15-16(26(18)54(48,49)50)2-1-3-21(15)52(42,43)44;;;;/h1-11,37H,(H,34,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

WNXAOKZZJLIMCW-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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